1-Cyclobutyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C8H10N2O2 . It belongs to the class of pyrazole carboxylic acids. The compound is a white crystalline solid that is soluble in polar solvents such as water, methanol, and ethanol.
Synthesis Analysis
The synthesis of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid can be achieved through various methods such as condensation of 4-formylpyrazole and cyclobutanone, cyclocondensation of α-keto acids and hydrazine, and oxidation of 4-cyclobutylpyrazole-3-carbaldehyde .Molecular Structure Analysis
The structure of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid has been characterized by 1H NMR, 13C NMR, and HRMS . It exhibits a planar structure due to the presence of the cyclobutyl ring and forms stable complexes with metal ions .Chemical Reactions Analysis
Pyrazole synthesis involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes, providing pyrazoles . Other reactions include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Physical And Chemical Properties Analysis
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid has a molecular weight of 166.18 g/mol . It is a weakly acidic compound with a pKa of 4.79.Scientific Research Applications
Synthesis and Biological Applications
- Pyrazole carboxylic acid derivatives, including compounds like 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid, play a crucial role in medicinal chemistry due to their wide range of biological activities. These derivatives are pivotal in the synthesis of various biologically active compounds. They exhibit significant biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. This extensive range of activities makes them an important scaffold in heterocyclic compounds for the development of new medicinal agents (Cetin, 2020).
Heterocyclic Compound Synthesis
- The compound serves as a building block for creating a diverse array of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its derivatives have been pivotal in the synthesis of these classes, demonstrating the compound's versatility in generating a wide variety of heterocycles and dyes. This versatility underscores the importance of such compounds in the synthesis of new heterocyclic compounds with potential therapeutic applications (Gomaa & Ali, 2020).
Biological Activities of Pyrazole Derivatives
- Pyrazole derivatives synthesized from 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid and similar compounds have been investigated for various biological activities. These activities include antimicrobial, antifungal, antiviral, antioxidant, and herbicidal properties. The synthesis methods have adapted to modern techniques, including microwave conditions, showcasing the adaptability and relevance of these compounds in current research for developing new therapeutic and agrochemical agents (Sheetal et al., 2018).
Synthetic Applications and Biological Potency
- The pyrazole moiety is identified as a pharmacophore, highlighting its central role in many biologically active compounds. It is extensively used as synthons in organic synthesis, demonstrating a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial. The review of various synthetic methods to obtain pyrazole-appended heterocyclic skeletons showcases the compound's importance in medicinal chemistry and its potential for the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Safety And Hazards
properties
IUPAC Name |
1-cyclobutylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPDUABHUDEMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266220 | |
Record name | 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1349718-35-9 | |
Record name | 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349718-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclobutyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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